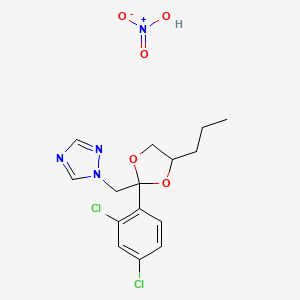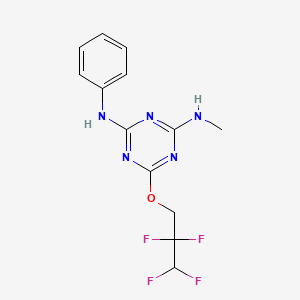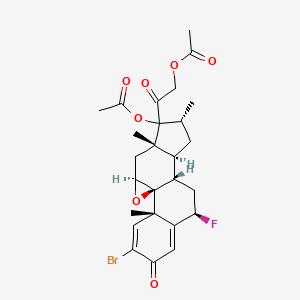
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TMPyP4 tosylate typically involves the reaction of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine with tosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tosylate salt. The process involves the following steps:
- Dissolution of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine in an appropriate solvent.
- Addition of tosyl chloride to the solution.
- Stirring the reaction mixture at a specific temperature for a defined period.
- Isolation and purification of the resulting TMPyP4 tosylate .
Industrial Production Methods
Industrial production of TMPyP4 tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
TMPyP4 tosylate undergoes various chemical reactions, including:
Oxidation: TMPyP4 tosylate can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction reactions under appropriate conditions.
Substitution: TMPyP4 tosylate can participate in nucleophilic substitution reactions due to the presence of tosylate as a good leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
TMPyP4 tosylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of TMPyP4 tosylate involves its interaction with nucleic acid secondary structures. The compound stabilizes G-quadruplex and i-motif structures in DNA, which can influence gene expression and cellular processes. TMPyP4 tosylate also inhibits acetylcholinesterase activity, which may contribute to its biological effects . The stabilization of secondary structures in gene promoter regions can down-regulate the expression of certain oncogenes, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Telomestatin: A natural product that selectively interacts with intramolecular G-quadruplex structures and inhibits telomerase activity.
TMPyP2: A structural isomer of TMPyP4 that does not stabilize G-quadruplex structures.
Uniqueness
TMPyP4 tosylate is unique in its ability to stabilize both G-quadruplex and i-motif structures, whereas similar compounds like TMPyP2 do not exhibit this property. Additionally, TMPyP4 tosylate’s ability to inhibit acetylcholinesterase activity sets it apart from other porphyrin compounds .
Propriétés
Formule moléculaire |
C72H84N8O12S4 |
|---|---|
Poids moléculaire |
1381.8 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H56N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5,7,10,12-28,33-48H,6,8-9,11H2,1-4H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 |
Clé InChI |
GDWIJDAGJMUFRU-UHFFFAOYSA-J |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)



![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)



![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)

![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)

